molecular formula C18H19NO5 B5847154 methyl (4-{[(3-methylphenoxy)acetyl]amino}phenoxy)acetate

methyl (4-{[(3-methylphenoxy)acetyl]amino}phenoxy)acetate

Cat. No.: B5847154
M. Wt: 329.3 g/mol
InChI Key: PZBBURVGDLMXEH-UHFFFAOYSA-N
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Description

Methyl (4-{[(3-methylphenoxy)acetyl]amino}phenoxy)acetate is an organic compound with a complex structure that includes phenoxy and acetyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-{[(3-methylphenoxy)acetyl]amino}phenoxy)acetate typically involves multiple steps. One common method is the reaction of 3-methylphenol with chloroacetic acid to form 3-methylphenoxyacetic acid. This intermediate is then reacted with 4-aminophenol to produce 4-{[(3-methylphenoxy)acetyl]amino}phenol. Finally, esterification with methanol yields the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-{[(3-methylphenoxy)acetyl]amino}phenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The phenoxy groups can be oxidized to form quinones.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Methyl (4-{[(3-methylphenoxy)acetyl]amino}phenoxy)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its chemical stability and reactivity

Mechanism of Action

The mechanism of action of methyl (4-{[(3-methylphenoxy)acetyl]amino}phenoxy)acetate involves its interaction with specific molecular targets. The phenoxy and acetyl groups can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4-amino-3-methylphenoxy)acetate
  • Methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate

Uniqueness

Methyl (4-{[(3-methylphenoxy)acetyl]amino}phenoxy)acetate is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

methyl 2-[4-[[2-(3-methylphenoxy)acetyl]amino]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-13-4-3-5-16(10-13)23-11-17(20)19-14-6-8-15(9-7-14)24-12-18(21)22-2/h3-10H,11-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBBURVGDLMXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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